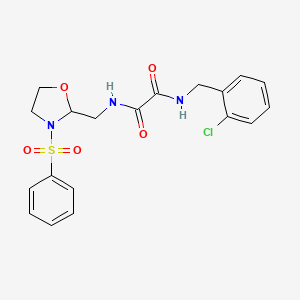

cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(4-chlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

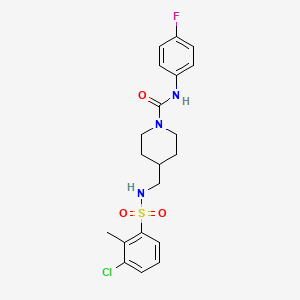

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(4-chlorobenzyl)oxime is a chemical compound with the molecular formula C19H20N2O . It is also known by its synonyms, including (Z)-[(4-chlorophenyl)methoxy][cyclopropyl(6-cyclopropylpyridin-3-yl)methylidene]amine .

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C19H20N2O . It contains a pyridine ring substituted with a cyclopropyl group at the 6-position and a methanone group at the 3-position. The methanone group is further substituted with a cyclopropyl group and an oxime group, the latter being attached to a 4-chlorobenzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 292.4 g/mol. Other properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications

Base-Catalysed Aromatic Nucleophilic Substitution Reactions

One research application involves the study of base-catalysed aromatic nucleophilic substitution reactions of O-aryl oximes, like cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(4-chlorobenzyl)oxime, with secondary alkyl amines. The study investigated the kinetics and effects of different solvents on these reactions (Jain, Gupta, & Kumar, 1990).

Preparation and Reaction with Isocyanates

Research also includes the preparation of oxime hydrochlorides from cyclopropenone oximes and their reaction with alkyl and aryl isocyanates. These reactions yield products with potential applications in organic synthesis and possibly in pharmaceuticals (Yoshida et al., 1988).

Oxidation of Amines and Alcohols

Another significant application is in the oxidation of amines and alcohols. Certain derivatives have been demonstrated to efficiently oxidize benzylamines and benzyl alcohol, potentially serving as catalysts in organic synthesis processes (Mitsumoto & Nitta, 2004).

Synthesis Improvement

Studies have also been conducted on the synthesis improvement of related chemical compounds, indicating applications in the optimization of chemical processes for better yields and efficiency (Xue-yan, 2011).

Antibacterial and Antimicrobial Agents

The compound's derivatives have been explored for their potential as antibacterial and antimicrobial agents. This indicates a possible application in the development of new pharmaceutical drugs with antibacterial and antimicrobial properties (Katariya, Vennapu, & Shah, 2021).

Future Directions

properties

IUPAC Name |

(Z)-N-[(4-chlorophenyl)methoxy]-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-17-8-1-13(2-9-17)12-23-22-19(15-5-6-15)16-7-10-18(21-11-16)14-3-4-14/h1-2,7-11,14-15H,3-6,12H2/b22-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAVAVAKUVHEBC-QOCHGBHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)C(=NOCC3=CC=C(C=C3)Cl)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC=C(C=C2)/C(=N\OCC3=CC=C(C=C3)Cl)/C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)

![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)

![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)